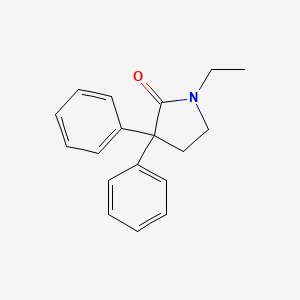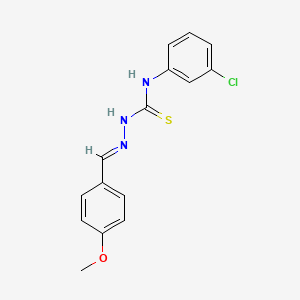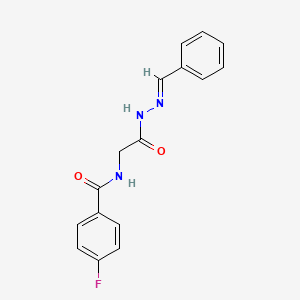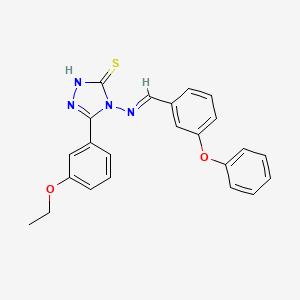![molecular formula C17H16N6O2S B12013143 5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12013143.png)
5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a dimethylamino group, and a nitrophenyl group
Preparation Methods
The synthesis of 5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, often using dimethylamine as the reagent.
Addition of the Nitrophenyl Group: The nitrophenyl group is added via a condensation reaction with a nitrobenzaldehyde derivative.
Formation of the Hydrosulfide Group: The hydrosulfide group is introduced through a thiolation reaction, typically using a thiol reagent under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, to introduce other functional groups.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, various oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-[4-(dimethylamino)phenyl]-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide can be compared with other similar compounds, such as:
- 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(4-tert-butylphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
These compounds share similar structural features, such as the triazole ring and the presence of a dimethylamino group, but differ in the substituents attached to the phenyl ring
Properties
Molecular Formula |
C17H16N6O2S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6O2S/c1-21(2)14-9-7-12(8-10-14)16-19-20-17(26)22(16)18-11-13-5-3-4-6-15(13)23(24)25/h3-11H,1-2H3,(H,20,26)/b18-11+ |
InChI Key |
KVLNWIKVQOEIQO-WOJGMQOQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12013063.png)



![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12013085.png)

![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013088.png)
![[3-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12013101.png)
![Ethyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12013103.png)
![N-[4-(acetylamino)phenyl]-2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013110.png)
![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12013116.png)


![N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12013136.png)
